3,3,4-Trimethylpyrrolidine

Description

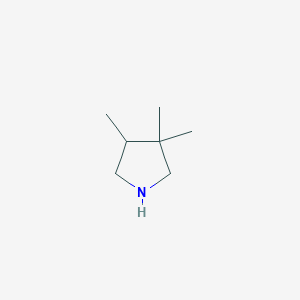

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4-trimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-8-5-7(6,2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMCWTPEADRUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3,4 Trimethylpyrrolidine and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Formation with Defined Methylation Patterns

The construction of the 3,3,4-trimethylpyrrolidine skeleton necessitates methods that can efficiently assemble the five-membered ring while controlling the placement of three methyl groups, including a sterically demanding gem-dimethyl arrangement at the C-3 position.

Several foundational strategies in heterocyclic chemistry can be adapted to form the polysubstituted pyrrolidine framework.

1,3-Dipolar Cycloaddition: This powerful ring-forming reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.org To generate the this compound core, an azomethine ylide could be reacted with a sterically hindered and appropriately substituted alkene like 2,3-dimethyl-2-butene. The reaction creates the five-membered ring in a single, often stereospecific, step. wikipedia.org The generation of the requisite azomethine ylide can be achieved from various precursors, including the activation of imine species. acs.org

Reductive Amination of 1,4-Dicarbonyl Compounds: A classical and robust method for pyrrolidine synthesis is the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction. nih.gov For the target molecule, this would involve a hypothetical precursor such as 3,3,4-trimethylhexane-1,4-dione, which upon condensation with an amine source (e.g., benzylamine) and subsequent reductive cyclization, would yield the corresponding N-substituted this compound. This strategy is highly effective for creating N-aryl and N-alkyl substituted pyrrolidines. nih.gov

Michael Addition and Reductive Cyclization Cascade: A versatile one-pot method involves the use of α-(alkylideneamino)nitriles as double donor synthons. thieme-connect.com These compounds can be deprotonated under mild conditions to form stabilized 2-azaallyl anions. The anion then reacts with a Michael acceptor (an enone) in a 1,4-addition. The resulting δ-keto-α-(alkylideneamino)nitrile intermediate can be reduced and cyclized in the same pot to afford a polysubstituted pyrrolidine. thieme-connect.comthieme-connect.com This approach offers a combinatorial assembly of the pyrrolidine ring from simple precursors and is compatible with enones that possess acidic protons. thieme-connect.com

Table 1: Comparison of Cyclization Strategies for Polysubstituted Pyrrolidines

| Synthetic Strategy | Key Intermediates | General Applicability | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide, substituted alkene | Highly versatile for creating 5-membered heterocycles with good stereocontrol. | acs.orgwikipedia.org |

| Reductive Amination | 1,4-Diketone, primary amine | Effective for N-substituted pyrrolidines; success depends on precursor availability. | nih.gov |

| Michael Addition/Cyclization | α-(Alkylideneamino)nitrile, enone | Allows for one-pot synthesis from simple precursors and functionalization at multiple positions. | thieme-connect.comthieme-connect.com |

Achieving stereocontrol during the formation of the this compound ring is a significant synthetic challenge, particularly concerning the relative stereochemistry of the C-4 methyl group.

Diastereoselective and enantioselective 1,3-dipolar cycloadditions are highly effective for this purpose, as they can create up to four stereogenic centers simultaneously. nih.gov The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile, for instance, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines upon reaction with azomethine ylides. The sulfinyl group acts as a powerful chiral auxiliary, directing the approach of the dipole to create the final pyrrolidine with a specific absolute configuration. nih.gov

Another advanced method involves the intramolecular C–H amination of aliphatic azides, which can be catalyzed by iron dipyrrinato complexes. This approach has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov By designing a precursor with the appropriate substitution pattern, this C-H activation strategy could potentially be adapted to control the stereochemistry at the C-4 position relative to other substituents on the forming ring. nih.gov

Functionalization and Derivatization of the this compound Skeleton

Once the core structure is synthesized, its utility can be expanded through various functionalization and derivatization reactions.

As a secondary amine, this compound is readily amenable to functionalization at the nitrogen atom. Standard methods include:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for N-alkylation. For example, reacting the pyrrolidine with benzaldehyde would yield 1-benzyl-3,3,4-trimethylpyrrolidine. pearson.com

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base can introduce a variety of alkyl groups onto the nitrogen. The steric hindrance from the adjacent C-2 and C-5 positions may influence the reaction rate.

Acylation: Treatment with acid chlorides or anhydrides provides the corresponding N-amides, which can serve as protecting groups or as precursors for further transformations.

Modifying the carbon framework of a pre-formed, heavily substituted pyrrolidine is challenging but can be achieved using modern synthetic methods.

C-H Functionalization: Direct C-H functionalization is a powerful tool for late-stage modification. Redox-neutral methods can be used to introduce substituents at the α-positions (C-2 and C-5) of the pyrrolidine ring. acs.orgrsc.org For this compound, α-C-H arylation or alkylation would be expected to occur. Studies on α-substituted pyrrolidines show that such functionalization often proceeds with high regioselectivity, favoring the less sterically hindered α-position. rsc.org The gem-dimethyl group at C-3 would further enhance the steric bias, likely directing functionalization towards the C-5 position over the C-2 position.

Isotopic labeling, particularly with deuterium, is a crucial tool for elucidating reaction mechanisms. The synthesis of deuterated 1-benzyl-3,3,4-trimethylpyrrolidine can be envisioned through several routes.

A reductive one-pot synthesis provides a direct method for introducing deuterium at the α-positions of the pyrrolidine ring. This involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in an acidic medium using sodium borodeuteride (NaBD₄) as the reducing agent. thieme-connect.com This procedure introduces two deuterium atoms, one at each α-carbon (C-2 and C-5), with label conservation. thieme-connect.com By applying this method to a hypothetical 3,3,4-trimethyl-substituted 2,5-dimethoxytetrahydrofuran precursor with benzylamine, one could synthesize 1-benzyl-3,3,4-trimethylpyrrolidine-2,2,5,5-d₄.

Such deuterated compounds are invaluable for mechanistic studies, particularly for determining the kinetic isotope effect (KIE). The KIE is measured by comparing the reaction rates of the deuterated and non-deuterated substrates. For instance, in studies of copper-catalyzed intramolecular C-H amination, a primary KIE value of 3.3 was observed when using a monodeuterated substrate. nih.gov A KIE value significantly greater than 1 indicates that the cleavage of the C-H (or C-D) bond is the rate-determining step of the reaction, providing critical insight into the reaction mechanism. nih.gov

Table 2: Overview of Functionalization and Labeling Methodologies

| Methodology | Target Position | Typical Reagents | Application | Reference |

|---|---|---|---|---|

| N-Alkylation | Nitrogen | Aldehydes/ketones + reducing agent; Alkyl halides | Introduction of N-substituents (e.g., N-benzyl). | pearson.com |

| α-C-H Functionalization | C-2 and/or C-5 | Quinone monoacetals, aromatic nucleophiles | Selective introduction of aryl or alkyl groups on the carbon skeleton. | acs.orgrsc.org |

| Deuterium Labeling | C-2 and C-5 | Substituted 2,5-dimethoxytetrahydrofuran, NaBD₄ | Synthesis of isotopically labeled compounds for mechanistic studies (KIE). | thieme-connect.comnih.gov |

Exploration of Precursor Molecules and Associated Reaction Pathways in Trimethylpyrrolidine Synthesis

The efficient construction of trimethylpyrrolidine scaffolds is highly dependent on the selection of appropriate starting materials and the reaction sequences used to elaborate them. Pyrrolidinones, also known as γ-lactams, have emerged as particularly versatile precursors. These cyclic amides can be subjected to a variety of chemical manipulations, including reductions and stereoselective additions, to afford highly functionalized pyrrolidine products. The following sections delve into specific reaction pathways that utilize pyrrolidinone intermediates to generate chiral trimethylated pyrrolidines and their synthetic precursors.

Reductive Transformations of Pyrrolidinone Precursors (e.g., reduction of 3,5,5-trimethyl-pyrrolidin-2-one to 2,2,4-trimethylpyrrolidine)

The conversion of a pyrrolidinone to a pyrrolidine via reduction of the amide functional group is a direct and fundamental transformation in heterocyclic synthesis. This approach is exemplified by the synthesis of (R)-2,2,4-trimethylpyrrolidine from its corresponding lactam precursor, (R)-3,5,5-trimethyl-pyrrolidin-2-one. googleapis.com This specific reduction is a critical step in synthetic routes targeting chiral pyrrolidine-containing molecules. googleapis.com

The process typically employs potent reducing agents capable of converting the cyclic amide to an amine. Detailed patent literature describes the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), for this purpose. google.comnewdrugapprovals.org In a typical procedure, the chiral lactam is treated with the reducing agent in an anhydrous solvent like tetrahydrofuran (THF) to yield the desired substituted pyrrolidine. newdrugapprovals.org

The synthesis of the chiral lactam precursor itself is a noteworthy process, often starting from more readily available materials. For instance, (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one can be prepared from 2,2,6,6-tetramethyl-piperidin-4-one through a multi-step sequence that first generates an α,β-unsaturated lactam intermediate. googleapis.comgoogle.com

Table 1: Reductive Transformation of 3,5,5-trimethyl-pyrrolidin-2-one

| Precursor | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| (S)-3,5,5-trimethyl-pyrrolidin-2-one | (S)-2,2,4-trimethylpyrrolidine | Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). | newdrugapprovals.org |

| (R)-3,5,5-trimethyl-pyrrolidin-2-one | (R)-2,2,4-trimethylpyrrolidine | Lithium aluminum hydride (LiAlH₄). | googleapis.comgoogle.com |

Enantioselective Hydrogenation in the Preparation of Key Pyrrolidinone Intermediates (e.g., 5,5-dimethyl-3-methylenepyrrolidin-2-one)

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of trimethylpyrrolidine synthesis, the enantioselective hydrogenation of an exocyclic methylene (B1212753) group on a pyrrolidinone ring is a key strategy for producing chiral lactam intermediates. A prime example is the hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one to produce either (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one. googleapis.comgoogle.com

This transformation is typically achieved using a chiral catalyst under a hydrogen atmosphere. The choice of catalyst is critical for achieving high enantiomeric excess (ee). Research and patent literature indicate that transition metal complexes, particularly those of ruthenium and rhodium with chiral phosphine (B1218219) ligands, are effective for this purpose. googleapis.comgoogle.com For instance, a ruthenium catalyst, Ru(Me-allyl)₂(COD), used in conjunction with a chiral ligand like Mandyphos, has been shown to effectively catalyze this reaction. google.com The specific enantiomer of the product is determined by the chirality of the ligand used in the catalytic system.

The precursor, 5,5-dimethyl-3-methylenepyrrolidin-2-one, can be synthesized from 2,2,6,6-tetramethyl-piperidin-4-one by reacting it with chloroform and a base, followed by treatment with an acid. googleapis.comgoogle.com This two-step process provides the substrate for the key enantioselective hydrogenation, with reported yields for the formation of the methylene precursor ranging from 60% to 80%. googleapis.com

Table 2: Enantioselective Hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one

| Substrate | Product | Catalyst System | Reference |

|---|---|---|---|

| 5,5-dimethyl-3-methylenepyrrolidin-2-one | (S)-3,5,5-trimethyl-pyrrolidin-2-one | Chiral ruthenium catalysts with phosphine ligands (e.g., Ru(Me-allyl)₂(COD) with Mandyphos ligand). | google.com |

| 5,5-dimethyl-3-methylenepyrrolidin-2-one | (S)- or (R)-3,5,5-trimethyl-pyrrolidin-2-one | Ruthenium hydrogenation catalysts, rhodium hydrogenation catalysts, iridium hydrogenation catalysts. | googleapis.com |

Stereochemical Considerations and Asymmetric Synthesis Involving 3,3,4 Trimethylpyrrolidine

Enantioselective Synthesis of Chiral 3,3,4-Trimethylpyrrolidine Isomers

The enantioselective synthesis of substituted pyrrolidines is a key challenge in organic chemistry. For the specific chiral isomers of this compound, direct and dedicated synthetic routes are not extensively documented in peer-reviewed literature. However, established methodologies for analogous chiral pyrrolidines provide a blueprint for potential synthetic strategies.

One plausible approach is the asymmetric hydrogenation of a corresponding trisubstituted pyrroline (B1223166) precursor. For instance, the synthesis of (S)-3,5,5-trimethyl-pyrrolidin-2-one has been achieved via the asymmetric hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one using a Ruthenium catalyst with a chiral phosphine (B1218219) ligand (Mandyphos), followed by reduction of the lactam. newdrugapprovals.org A similar strategy could be envisioned for this compound, starting from a suitable prochiral pyrroline.

Another powerful method for synthesizing chiral pyrrolidines is the enantioselective intramolecular hydroamination of unactivated alkenes. nih.gov Research groups have developed lanthanide and Group 4 metal catalysts that can effect the cyclization of alkenyl amines with high enantioselectivity. nih.gov For example, the cyclization of 2,2-dimethyl-4-pentenylamine using chiral lanthanide complexes yields 2,4,4-trimethylpyrrolidine with good to excellent enantiomeric excess (ee). nih.gov A parallel strategy could be applied to a suitably designed aminoalkene to forge the this compound ring system in an enantioselective manner.

Furthermore, processes have been developed for the synthesis of specific isomers of related compounds, such as (S)-2,2,4-trimethylpyrrolidine hydrochloride, which is a valuable intermediate for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. newdrugapprovals.orgnewdrugapprovals.org The synthesis of this compound often starts from a chiral precursor, (S)-3,5,5-trimethyl-pyrrolidin-2-one, which is then reduced using a reducing agent like lithium aluminum hydride (LiAlH₄). newdrugapprovals.org This highlights a common strategy: the synthesis of a chiral lactam followed by reduction to the corresponding chiral pyrrolidine (B122466).

Diastereoselective Control in Synthetic Transformations Involving the this compound Moiety

The inherent stereochemistry of the this compound ring can be used to direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselective control. While specific studies on transformations involving a pre-existing this compound moiety are limited, research on the formation of related substituted pyrrolidine systems provides significant insight into the principles of diastereocontrol.

A study on the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (B11756731) to yield 1-benzyl-3,3,5-trimethylpyrrolidine-2,4-dione demonstrates how reagent choice can influence diastereoselectivity. analis.com.myresearchgate.net The reduction of the exocyclic methylene (B1212753) group creates a new stereocenter at the C5 position. The use of sodium borohydride (B1222165) (NaBH₄) alone or in combination with certain metal chlorides resulted in varying degrees of stereoselectivity. analis.com.myresearchgate.net

The use of NaBH₄ with magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) led to a highly stereoselective reaction, yielding a single diastereomer. analis.com.myresearchgate.net In contrast, using NaBH₄ alone or with calcium chloride (CaCl₂) or manganese chloride (MnCl₂) resulted in a mixture of diastereomers, indicating poor stereochemical control. researchgate.net This control is attributed to the coordinating ability of the metal cation, which can form a chelate with the substrate, thereby directing the hydride attack from a less sterically hindered face. researchgate.net These findings suggest that in a molecule containing the this compound core, transformations at or adjacent to the ring could be rendered highly diastereoselective through judicious choice of reagents.

| Reducing System | Stereochemical Outcome |

|---|---|

| NaBH₄ | Mixture of diastereomers |

| NaBH₄/CaCl₂ | Mixture of diastereomers |

| NaBH₄/MnCl₂ | Mixture of diastereomers |

| NaBH₄/MgCl₂ | Single diastereomer (Stereoselective) |

| NaBH₄/ZnCl₂ | Single diastereomer (Stereoselective) |

The synthesis of a deuterated derivative, 1-benzyl-3,3,4-trimethyl-pyrrolidine, has also been reported in the context of research on organozirconocene complexes, confirming that the core structure can be synthesized and manipulated. soton.ac.uk

Potential Role of this compound as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis.

While this compound itself has not been extensively reported as a chiral auxiliary, its structural analogue, 2,2,4-trimethylpyrrolidine (B2865414), is known to be utilized for this purpose. lookchem.com Chiral 2,2,4-trimethylpyrrolidine hydrochloride is employed in asymmetric synthesis to control the stereochemistry of reactions, ensuring the production of enantiomerically pure compounds. lookchem.com The auxiliary functions by forming a complex (e.g., an enamine or an amide) with the substrate. The inherent chirality and steric bulk of the pyrrolidine derivative then block one face of the reactive intermediate, forcing an incoming reagent to attack from the opposite, less hindered face, thus inducing asymmetry in the product.

By analogy, chiral this compound holds significant potential as a chiral auxiliary. Its key structural features include:

A Chiral Backbone: The stereocenters at C4 and C5 provide a defined three-dimensional arrangement.

Steric Hindrance: The gem-dimethyl group at C3, combined with the methyl group at C4, creates a unique and sterically demanding environment. This steric bulk would be highly effective in shielding one face of a reactive intermediate derived from it.

When attached to a prochiral substrate, the this compound moiety would be expected to effectively direct stereoselective alkylations, aldol (B89426) reactions, or cycloadditions, similar to the well-established oxazolidinone or pseudoephedrine auxiliaries. wikipedia.org The specific diastereomer of this compound used would determine the absolute configuration of the newly formed stereocenter in the product.

Analytical Methodologies for Assessing Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity is critical in stereoselective synthesis. For compounds like this compound and its derivatives, the primary analytical techniques employed are chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). chromatographyonline.comskpharmteco.com

These methods utilize a chiral stationary phase (CSP) within the chromatography column. The CSP contains a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient, diastereomeric interactions have different energies, leading to different retention times for each enantiomer and allowing for their separation and quantification. chromatographyonline.com

In the context of synthesizing the related (S)-2,2,4-trimethylpyrrolidine hydrochloride, specific chiral analytical methods have been detailed. newdrugapprovals.org These methods provide a template for how one would analyze the purity of this compound isomers.

| Parameter | Condition |

|---|---|

| Instrument | Agilent Chemstation 1100 |

| Column | Phenomenex Lux 5u Cellulose-2, 4.6 mm x 250 mm x 5 µm |

| Mobile Phase | Heptane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (210 nm) |

| Temperature | 25°C |

For validation, a reference sample containing both the desired and undesired enantiomers is typically used to confirm the resolution and sensitivity of the method. chromatographyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents, can also be employed to determine enantiomeric purity.

Reactivity and Reaction Mechanisms of 3,3,4 Trimethylpyrrolidine

Nucleophilic and Electrophilic Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in 3,3,4-trimethylpyrrolidine, being a secondary amine, is characterized by a lone pair of electrons, which confers significant nucleophilic character. This inherent nucleophilicity allows it to readily participate in reactions with a wide array of electrophiles. Common reactions include N-alkylation and N-acylation.

The steric hindrance presented by the three methyl groups on the pyrrolidine ring can influence the rate and accessibility of the nitrogen lone pair to electrophiles. However, the nitrogen remains a potent nucleophile for various transformations. In contrast, the nitrogen atom of a saturated amine like this compound does not typically exhibit electrophilic character. Its high basicity and the absence of any electron-withdrawing groups prevent it from acting as an electron acceptor.

Chemical Transformations at the Carbon Centers of the this compound Ring

While the nitrogen atom is a primary site of reactivity, the carbon skeleton of this compound can also undergo a variety of chemical transformations.

Oxidation Reactions and Pathways to Oxidized Derivatives

The dehydrogenation of pyrrolidine scaffolds to form the corresponding aromatic pyrroles is a significant transformation. While direct studies on this compound are not extensively documented, analogies can be drawn from related systems. Catalytic methods, such as those employing B(C₆F₅)₃, have been shown to effectively dehydrogenate N-alkyl-substituted pyrrolidines. nih.govacs.org This process typically involves a hydride abstraction from the carbon alpha to the nitrogen, followed by subsequent elimination steps. A proposed mechanism for borane-catalyzed dehydrogenation involves the formation of an iminium borohydride (B1222165) intermediate. acs.org

Another approach involves vapor-phase catalytic dehydrogenation over a palladium metal catalyst supported on silica (B1680970) gel. google.com For this compound, this transformation would yield 3,3,4-trimethyl-1-pyrroline as an intermediate, which could then be further oxidized to 3,4-dimethylpyrrole.

Enzymatic systems also provide insight into pyrrolidine oxidation. The conversion of proline to pyrrole, for instance, proceeds through a hydride transfer mechanism from the pyrrolidine ring to a flavin cofactor. acs.orgresearchgate.net

Reduction Reactions Utilizing Various Metal Hydride Systems

The saturated ring of this compound is generally resistant to reduction. However, related oxidized derivatives, such as a hypothetical This compound-2,5-dione (B1604834), could be subject to stereoselective reduction. The reduction of such diones using various metal hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to yield the corresponding diols. chem-station.com

The stereochemical outcome of such a reduction would be influenced by the steric hindrance imposed by the methyl groups. The hydride reagent would likely approach from the less hindered face of the carbonyl groups, leading to a specific stereoisomer of the resulting diol. For instance, in the reduction of β-hydroxy carbonyl compounds, reagents like NaBH(OAc)₃ can lead to the formation of anti-1,3-diols through internal hydride delivery. chem-station.com The precise stereoselectivity would depend on the specific reagent and reaction conditions employed.

| Reagent System | Expected Product from Dione | Potential Selectivity |

| NaBH₄ / Methanol | This compound-2,5-diol | Dependent on steric approach |

| LiAlH₄ / THF | This compound-2,5-diol | Generally less selective |

| NaBH(OAc)₃ | This compound-2,5-diol | Potential for high diastereoselectivity |

This table presents hypothetical reduction scenarios for a related dione, as the parent pyrrolidine is already saturated.

Organometallic Reactions, Including Carbenoid Insertions and Transmetallation Processes

The carbon centers of the this compound ring can be functionalized through organometallic reactions. One such method is the deprotonation of a C-H bond alpha to the nitrogen using a strong base like sec-butyllithium (B1581126) in the presence of a chiral diamine, followed by trapping with an electrophile. rsc.org This lithiation can be followed by a transmetallation step, for example with zinc chloride, to form an organozinc species that can participate in palladium-catalyzed cross-coupling reactions. nih.gov

Another powerful technique is the insertion of a metal carbenoid into a C(sp³)–H bond. This reaction, often catalyzed by rhodium or copper complexes, allows for the direct formation of a new carbon-carbon bond. beilstein-journals.orgorganicreactions.orgnih.gov In the context of this compound, this could enable the introduction of functional groups at various positions on the ring, with regioselectivity influenced by the directing effect of the nitrogen atom and the steric environment.

Detailed Mechanistic Investigations of Reactions Involving this compound

Mechanistic studies on reactions involving the pyrrolidine scaffold have provided deep insights into their reactivity.

Hydride Transfer Mechanisms: Hydride transfer is a key step in many reactions of pyrrolidine derivatives. In the borane-catalyzed dehydrogenation to pyrroles, the mechanism is proposed to initiate with a B(C₆F₅)₃-mediated hydride abstraction from the α-nitrogen position, forming an iminium borohydride. acs.org Hydride transfer has also been identified as the initiating step in the ring expansion of certain pyrrolidine derivatives to form larger heterocyclic systems like tetrahydro-1-benzazepines and oxindole-fused 1,3-oxazepanes. nih.govrsc.org Computational and experimental studies on the enzymatic oxidation of proline have detailed the hydride transfer from the C3 position of the pyrrolidine ring to a flavin cofactor. acs.orgresearchgate.net

Transmetallation Pathways: In the functionalization of pyrrolidines via lithiation, the subsequent transmetallation to other metals like zinc, copper, or palladium is a crucial step. nih.gov The mechanism of transmetallation from organoboron compounds to metals like palladium and nickel has been studied, revealing the influence of the base and ligands on the reaction rate and outcome. uni-goettingen.de These pathways are fundamental to understanding and optimizing cross-coupling reactions for the synthesis of complex substituted pyrrolidines.

Formation of Polycyclic and Fused Heterocyclic Systems Incorporating the Trimethylpyrrolidine Scaffold

The this compound framework can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. nih.gov These structures are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov

One common strategy for constructing such systems is through cycloaddition reactions. For example, the [3+2] cycloaddition of azomethine ylides, which can be generated from pyrrolidine derivatives, with various dipolarophiles is a powerful method for creating fused pyrrolidine rings. rsc.org

Ring expansion reactions also offer a route to fused systems. As mentioned, a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins can yield tetrahydro-1-benzazepines. nih.gov Similarly, pyrrolidine-substituted aryl alkynones can be converted to oxindole (B195798) fused 1,3-oxazepanes. rsc.org These methodologies could potentially be adapted to incorporate the this compound scaffold, leading to novel and complex heterocyclic architectures.

| Method | Resulting System | Potential Application |

| [3+2] Cycloaddition | Fused bicyclic pyrrolidines | Synthesis of alkaloids and analogues |

| Hydride-initiated ring expansion | Tetrahydro-1-benzazepines | Access to seven-membered N-heterocycles |

| Catalytic cascade reactions | Fused oxindole derivatives | Construction of complex drug scaffolds |

Advanced Spectroscopic Characterization and Structural Elucidation

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like 3,3,4-Trimethylpyrrolidine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Detailed ¹H and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational information for the structural elucidation of this compound.

¹H NMR Spectroscopy: This technique would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). For this compound, one would expect to observe signals corresponding to the protons on the pyrrolidine (B122466) ring and the methyl groups. The coupling patterns would be crucial in establishing the connectivity between the protons and, by extension, the carbon skeleton. The relative stereochemistry of the methyl group at the C4 position (cis or trans to the gem-dimethyl groups at C3) would likely influence the chemical shifts and coupling constants of the ring protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., CH₃, CH₂, CH, or quaternary C). For this compound, distinct signals would be expected for the three methyl carbons and the four carbons of the pyrrolidine ring. The specific chemical shifts would be influenced by the substitution pattern and stereochemistry.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| CH₃ (C3) | Value | s | - | 6H |

| CH₃ (C4) | Value | d | J-value | 3H |

| CH (C4) | Value | m | - | 1H |

| CH₂ (C2) | Value | m | - | 2H |

| CH₂ (C5) | Value | m | - | 2H |

| NH | Value | br s | - | 1H |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C2 | Value |

| C3 | Value |

| C4 | Value |

| C5 | Value |

| CH₃ (C3) | Value |

Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Elucidating Molecular Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments would be essential to confirm the assignments made from 1D NMR and to establish the complete molecular structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum would definitively link adjacent protons in the pyrrolidine ring and the C4-methyl group, thus confirming the proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals, providing a clear picture of the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons (which are not observed in HSQC) and for piecing together the entire carbon skeleton by showing long-range C-H connections. For this compound, HMBC would be crucial for confirming the positions of the methyl groups on the pyrrolidine ring.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and can provide information about the functional groups present and the conformational properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (typically a broad band around 3300-3500 cm⁻¹ for a secondary amine), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C-N stretching, as well as various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman, C-H and C-C bond vibrations usually give strong signals. The Raman spectrum would be particularly useful for analyzing the vibrations of the carbon skeleton.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| N-H stretch | 3300-3500 | Weak |

| C-H stretch (alkyl) | 2850-3000 | 2850-3000 |

| CH₂ bend | ~1450 | ~1450 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound (C₇H₁₅N), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight (monoisotopic mass: 113.1204 u). The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) would provide valuable structural information. Common fragmentation pathways for cyclic amines include the loss of alkyl groups and ring cleavage. The analysis of these fragments would help to confirm the substitution pattern of the methyl groups on the pyrrolidine ring.

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Confirmation (e.g., for related chiral pyrrolidine compounds)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound or a derivative could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring. nih.gov Furthermore, for chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry. nih.gov This technique would definitively confirm the substitution pattern and the relative stereochemistry of the methyl groups.

In the absence of experimental data for this compound, this article serves to outline the established analytical methodologies that would be necessary for its complete and accurate structural characterization.

Computational and Theoretical Investigations of 3,3,4 Trimethylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3,4-trimethylpyrrolidine. These methods allow for a detailed exploration of its electronic structure and the various shapes, or conformations, the molecule can adopt.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its ground state properties. researchgate.net These calculations yield optimized molecular geometries, detailing bond lengths and angles, as well as energetic properties such as the total energy of the molecule.

The electronic properties derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov Furthermore, DFT can be used to calculate various thermochemical properties, providing a comprehensive energetic profile of the molecule. scirp.org

Table 1: Calculated Ground State Properties of a Pyrrolidine (B122466) Derivative (Analogous System)

| Property | Value | Unit |

|---|---|---|

| Total Energy | -350.123 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 7.77 | eV |

| Dipole Moment | 1.87 | Debye |

Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of properties calculated for pyrrolidine derivatives using DFT methods.

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. This process often begins with a broad search using less computationally intensive methods, such as molecular mechanics force fields like Dreiding. acs.org

This initial search generates a set of possible conformations. For a related compound, 2-(4-hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy, a conformational search revealed 10 conformational minima. acs.org Following the initial scan, the geometries of these low-energy conformers are typically re-optimized using more accurate quantum mechanical methods, like DFT, to refine their structures and relative energies. This two-step approach provides a detailed map of the conformational landscape, identifying the most likely shapes the molecule will assume.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions. By simulating reaction pathways, it is possible to understand how this compound might be synthesized or how it participates in chemical transformations.

To understand how a reaction proceeds, computational chemists identify the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. nih.gov For reactions involving pyrrolidine derivatives, such as their synthesis, computational studies can map the potential energy surface, connecting reactants to products through the relevant transition states. nih.gov

This analysis involves calculating the energies of reactants, intermediates, transition states, and products. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. rsc.org This approach, combining analysis of stationary points on the potential energy surface with the intrinsic reaction coordinate, allows for a detailed, step-by-step delineation of the reaction. smu.edu

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier is a critical factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction. Quantum chemical calculations can provide accurate predictions of these energy barriers. rsc.org

For instance, in a study on the synthesis of pyrrolidinedione derivatives, the energy barrier for a key cyclization step was calculated to be very low, at 11.9 kJ mol⁻¹, while a preceding tautomerization step had a much higher barrier of 178.4 kJ mol⁻¹. rsc.org By applying transition state theory, these calculated energy barriers can be used to estimate reaction rate constants, offering quantitative predictions of reaction kinetics that can be compared with experimental data.

Table 2: Calculated Energy Barriers for a Hypothetical Reaction Involving a Pyrrolidine Ring Formation

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

|---|---|---|

| Ring Closure | TS1 | 15.2 |

| Proton Transfer | TS2 | 25.8 |

| Final Rearrangement | TS3 | 12.5 |

Note: This data is illustrative and represents the type of information obtained from computational studies on reaction mechanisms of related heterocyclic compounds.

Intermolecular Interactions and Adsorption Phenomena

The way this compound interacts with other molecules or with surfaces is governed by intermolecular forces. Computational methods can be used to study these non-covalent interactions, which are crucial in understanding the compound's physical properties and its behavior in different environments.

Molecular docking studies, for example, are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in the context of drug design to understand how a ligand might bind to a protein's active site, the principles can be applied to understand interactions with other molecules or materials. staempflirecht.ch These studies can reveal key interactions, such as hydrogen bonds or van der Waals forces, that stabilize the intermolecular complex. The growing appreciation for the role of non-covalent interactions in mechanistic chemistry underscores the importance of accurately modeling these forces. researchgate.netrsc.org

Theoretical Studies on Adsorption of Trimethylpyrrolidine Analogues on Surfaces (e.g., graphene)

The interaction of molecules with surfaces is a critical aspect of catalysis, sensing, and materials science. Graphene, with its unique two-dimensional structure and large surface area, has been a subject of intense research for its potential as an adsorbent and sensor material. unl.edu Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the adsorption mechanisms of various organic molecules on graphene. nih.gov

While specific studies on this compound are not prevalent, research on analogous pyrrolidine derivatives provides valuable insights into the expected adsorption behavior. For instance, a DFT study on the adsorption of small volatile organic molecules, including 1,2,5-trimethylpyrrolidine, on pristine graphene surfaces has elucidated the nature and strength of these interactions. nih.gov

The primary adsorption mechanism for pyrrolidine derivatives on graphene is physisorption, dominated by van der Waals forces. nih.gov The adsorption energy and distance are key parameters that quantify the strength and geometry of this interaction. The study on 1,2,5-trimethylpyrrolidine revealed specific adsorption energies and distances, which can be extrapolated to predict the behavior of this compound. Given the structural similarities, it is anticipated that this compound would also adsorb favorably on graphene.

The presence of methyl groups influences the adsorption energy. It is expected that the trimethyl substitution pattern in this compound would lead to a significant adsorption energy due to increased van der Waals interactions with the graphene surface. The orientation of the molecule on the surface would likely be such that the pyrrolidine ring is parallel to the graphene sheet to maximize these interactions.

Below is a table summarizing the calculated adsorption data for analogous pyrrolidine compounds on a pristine graphene surface, which can serve as a reference for estimating the properties of this compound.

| Compound | Adsorption Distance (Å) | Adsorption Energy (eV) |

| 1,2,5-trimethylpyrrolidine | 3.25 | -0.68 |

| 1-ethyl-2,5-dimethylpyrrolidine | 3.28 | -0.74 |

| 1-propyl-2,5-dimethylpyrrolidine | 3.30 | -0.81 |

| 1-butyl-2,5-dimethylpyrrolidine | 3.32 | -0.87 |

This data is based on DFT calculations for pyrrolidine analogues and provides an estimation for the adsorption behavior of this compound on graphene. nih.gov

These theoretical findings suggest that graphene-based materials could be effective for the capture or sensing of volatile organic compounds like this compound.

Exploration of Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the three-dimensional structure and function of chemical and biological systems. For substituted pyrrolidines, non-covalent interactions such as hydrogen bonding, C-H···π interactions, and van der Waals forces play a significant role in their molecular recognition and self-assembly processes. nih.govrsc.orgresearchgate.net

Computational methods are pivotal in elucidating the nature and strength of these weak interactions. Techniques like Non-Covalent Interaction (NCI) analysis can visualize and characterize these interactions in molecular systems. researchgate.netnih.gov While specific studies on this compound are limited, research on other pyrrolidine derivatives highlights the importance of these forces.

For instance, in the context of organocatalysis, hydrogen bonding involving the pyrrolidine nitrogen is a key feature. nih.gov Although the nitrogen in this compound is a secondary amine and can act as a hydrogen bond donor, the steric hindrance from the adjacent gem-dimethyl group at the C3 position might influence its accessibility and the geometry of the resulting hydrogen bonds.

The table below summarizes the types of non-covalent interactions that are expected to be significant for this compound based on studies of analogous compounds.

| Type of Interaction | Potential Role in this compound |

| Hydrogen Bonding (N-H···A) | The secondary amine can act as a hydrogen bond donor (A = acceptor atom like O, N). |

| Hydrogen Bonding (C-H···A) | Methyl and methylene (B1212753) C-H groups can act as weak hydrogen bond donors. researchgate.net |

| C-H···π Interactions | Interactions between the methyl C-H groups and aromatic rings. rsc.org |

| van der Waals Forces | Dispersion forces contributing to overall molecular packing and stability. |

The interplay of these non-covalent forces will dictate the supramolecular chemistry of this compound, influencing its physical properties such as melting point and solubility, as well as its behavior in biological systems and materials.

Crystal Structure Prediction and Polymorphism Studies for Chiral Resolution

This compound possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial in fields like pharmaceuticals and materials science, as different enantiomers can have distinct biological activities or physical properties. Crystallization-based methods are among the most effective for chiral resolution.

Computational crystal structure prediction (CSP) has emerged as a valuable tool to understand and predict the crystallization behavior of chiral molecules. core.ac.uk By calculating the lattice energies of various possible crystal structures (polymorphs) for both the racemic mixture and the pure enantiomers, CSP can help in designing effective resolution strategies. core.ac.uk

For a chiral compound like this compound, CSP would involve generating a multitude of hypothetical crystal structures and ranking them based on their calculated lattice energies. The most stable predicted structures can then be compared with experimental crystallographic data, if available.

A key aspect of CSP for chiral resolution is to determine whether the racemic mixture will crystallize as a conglomerate (a mechanical mixture of enantiopure crystals), a racemic compound (a single crystal containing equal amounts of both enantiomers), or a solid solution. Conglomerate formation is ideal for direct crystallization resolution. nih.gov

Theoretical studies on other chiral pyrrolidine derivatives have shown that subtle differences in molecular structure can lead to different packing arrangements and, consequently, different crystallization behaviors. nih.govnih.gov The presence of the three methyl groups in this compound will significantly influence its crystal packing. The gem-dimethyl group at C3 will introduce steric constraints that will affect how the molecules can arrange themselves in a crystal lattice.

The table below outlines the key computational steps and expected outcomes from a CSP study aimed at the chiral resolution of this compound.

| Computational Step | Description | Expected Outcome |

| Generation of Trial Structures | Using computational algorithms to generate a large number of possible crystal packing arrangements for both the enantiopure and racemic forms. | A diverse set of hypothetical crystal structures (a crystal energy landscape). |

| Lattice Energy Minimization | Optimizing the geometry and calculating the lattice energy of each trial structure using force fields or quantum mechanical methods. | A ranked list of the most energetically favorable crystal structures. |

| Analysis of Predicted Structures | Examining the packing motifs, intermolecular interactions, and symmetry of the low-energy predicted structures. | Identification of the most likely polymorphs for the enantiopure and racemic forms. |

| Thermodynamic Modeling | Using the calculated lattice energies to model the phase diagram of the enantiomeric system. core.ac.uk | Prediction of whether the system will form a conglomerate, a racemic compound, or a solid solution, guiding experimental resolution efforts. |

Such computational investigations can provide a rational basis for the development of efficient chiral resolution processes for this compound, potentially saving significant experimental time and resources.

Role of 3,3,4 Trimethylpyrrolidine in the Synthesis of Complex Organic Molecules

Utilization as a Key Building Block in Multi-Step Total Synthesis Approaches

There is no available information on the utilization of 3,3,4-trimethylpyrrolidine as a building block in the total synthesis of complex organic molecules with pharmaceutical relevance.

Design and Development of Ligands and Catalysts Incorporating the Trimethylpyrrolidine Motif

No studies were found detailing the design or development of ligands or catalysts that incorporate the this compound moiety.

Methodologies for the Strategic Incorporation of the this compound Moiety into Advanced Chemical Scaffolds

There are no documented methodologies for the specific and strategic incorporation of a this compound unit into other chemical structures.

Future Research Directions and Emerging Areas in 3,3,4 Trimethylpyrrolidine Chemistry

Development of Novel, Sustainable, and Environmentally Benign Synthetic Routes

The use of "green" solvent systems, such as ethanol/water mixtures, is another promising avenue that has been shown to be effective for the synthesis of other complex pyrrolidine (B122466) structures. nih.gov Researchers will likely explore one-pot, multi-component reactions to construct the 3,3,4-trimethylpyrrolidine scaffold, a strategy that enhances efficiency by reducing the number of synthetic steps and purification procedures. The development of synthetic routes that avoid toxic reagents and solvents will be a primary goal. semanticscholar.org

| Synthesis Strategy | Key Features | Potential Benefits for this compound |

| Catalyst and Solvent-Free Synthesis | Neat reaction conditions, grinding | Reduced waste, lower cost, simplified workup figshare.com |

| Green Solvent Systems | Use of ethanol/water or other benign solvents | Improved environmental profile, milder reaction conditions nih.gov |

| Multi-Component Reactions | One-pot synthesis from multiple starting materials | Increased efficiency, reduced synthetic steps nih.gov |

| Use of Renewable Starting Materials | Sourcing precursors from biomass | Enhanced sustainability, reduced reliance on petrochemicals |

Exploration of Unconventional Reactivity Patterns and Chemoselective Transformations

Understanding and exploiting the inherent reactivity of the this compound core is crucial for its application in constructing more complex molecules. Future research will likely delve into unconventional reactivity patterns, moving beyond traditional functionalization methods. This includes exploring novel cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, which has proven effective for creating densely substituted pyrrolidines with high stereoselectivity. chemistryviews.orgacs.org

Chemoselective transformations that target specific positions on the pyrrolidine ring, even in the presence of other functional groups, will be a significant area of focus. The development of catalytic systems that can achieve high regio- and diastereoselectivities is paramount. acs.org For instance, copper-catalyzed intramolecular C-H amination presents a powerful tool for the synthesis of pyrrolidines and could be adapted for derivatives of this compound. nih.gov The goal is to develop a toolbox of reactions that allow for precise and predictable modification of the this compound scaffold.

Application of Advanced Computational Methods for Predictive Design and Reaction Optimization

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of novel molecules and catalysts. For this compound, computational methods can be employed to study reaction mechanisms, predict stereoselectivity, and optimize reaction conditions. acs.orgemich.edu Techniques such as Density Functional Theory (DFT) can provide insights into the transition states of key reactions, helping to explain observed selectivities and guide the development of more efficient processes. acs.org

Machine learning and artificial intelligence are also poised to play a significant role. semanticscholar.orgsemanticscholar.org By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal conditions for the synthesis of specific this compound derivatives, accelerating the discovery of new synthetic routes. semanticscholar.org These predictive models can help to identify the most promising catalysts, solvents, and temperature ranges, thereby reducing the need for extensive empirical screening. semanticscholar.org

| Computational Approach | Application in this compound Chemistry | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity | Rational catalyst design, improved reaction efficiency acs.org |

| Molecular Dynamics (MD) Simulations | Study of conformational preferences and intermolecular interactions | Design of derivatives with specific binding properties researchgate.net |

| Machine Learning (ML) and AI | Prediction of reaction outcomes and optimization of conditions | Accelerated discovery of novel synthetic routes, reduced experimental effort semanticscholar.orgsemanticscholar.org |

Integration with High-Throughput Experimentation, Flow Chemistry, and Automation for Scalable Synthesis

To accelerate the discovery and development of new this compound-based compounds, the integration of modern automation technologies is essential. High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, significantly speeding up the optimization process. acs.orgpurdue.eduyoutube.com This approach is particularly well-suited for identifying optimal catalysts, ligands, and solvents for the synthesis of this compound and its derivatives. acs.org

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.govnih.govtcichemicals.com The synthesis of this compound in continuous flow reactors could enable more precise control over reaction parameters, leading to higher yields and purities. durham.ac.ukjst.org.in Automation of the entire synthetic workflow, from reaction setup to purification and analysis, will be crucial for the efficient production of libraries of this compound derivatives for screening in various applications. nih.govresearchgate.net

The combination of these technologies will enable a paradigm shift in how research on this compound is conducted, moving towards a more data-driven and automated approach to chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 3,3,4-trimethylpyrrolidine, and how can enantiomeric purity be achieved?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Utilize reductive amination or alkylation of pyrrolidine precursors. For example, NaH/MeI-mediated alkylation (as in Scheme 5 of ) can introduce methyl groups at specific positions.

- Step 2 : Enantiomeric purity can be achieved via chiral resolution using HPLC with a chiral stationary phase or asymmetric hydrogenation with Pd/C under H₂ (as in ).

- Key Reagents : NaH, methyl iodide, Pd/C, and chiral ligands (e.g., BINAP derivatives). Monitor progress via GC-MS or chiral HPLC .

Q. How should researchers characterize the stereochemistry and conformation of this compound?

- Methodological Answer :

- NMR Analysis : Use H-H NOESY to identify spatial proximity of methyl groups. Coupling constants () in H NMR can indicate axial/equatorial substituents in the pyrrolidine ring.

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for pyrrolidine-fused spirooxindoles in .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate conformers .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound at the 4-position without racemization?

- Methodological Answer :

- Cross-Coupling Reactions : Adapt Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, TPPTS, Na₂CO₃) from to introduce aryl/heteroaryl groups.

- Protection/Deprotection : Temporarily protect the amine with a Boc group to prevent racemization during functionalization.

- Mild Reaction Conditions : Use low-temperature Pd-catalyzed reactions (e.g., 50°C in THF) to minimize stereochemical scrambling .

Q. How can researchers resolve contradictions between experimental NMR data and computational models for this compound derivatives?

- Methodological Answer :

- Benchmarking : Compare experimental XRD structures (e.g., from ) with computational predictions to identify discrepancies in torsional angles.

- Solvent Effects : Simulate NMR chemical shifts using implicit solvent models (e.g., PCM) to account for solvent-induced conformational changes.

- Dynamic Effects : Perform variable-temperature NMR to assess ring-flipping dynamics, which may explain deviations from static computational models .

Q. What safety protocols are critical when handling this compound and its reactive intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential volatility (analogous to 2,4,6-trimethylpyridine in ).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (refer to ’s H333/P305+P351+P338 guidelines).

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.